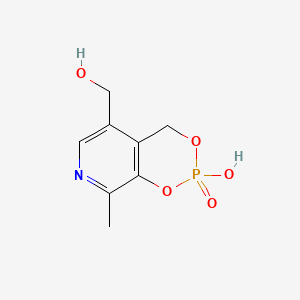

Panadoxine P

Description

Properties

IUPAC Name |

(2-hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8-7(6(3-10)2-9-5)4-13-15(11,12)14-8/h2,10H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWLTUICPVQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OP(=O)(OC2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021268 | |

| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36944-85-1 | |

| Record name | Panadoxine P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036944851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANADOXINE P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CU6BKQ58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Pyridoxine Cyclic Phosphate in Dermatological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine Cyclic Phosphate (PCP), a stable derivative of Vitamin B6, has emerged as a significant multifunctional ingredient in dermatological formulations. Its enhanced stability under heat and light compared to pyridoxine makes it a superior candidate for topical applications.[1] Upon penetrating the epidermal layers, PCP is enzymatically hydrolyzed into its active form, pyridoxine (Vitamin B6), which then exerts a range of beneficial effects on skin health.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of action of Pyridoxine Cyclic Phosphate in the skin, supported by available data, representative experimental protocols, and visualizations of the key signaling pathways.

Core Mechanisms of Action

The dermatological efficacy of Pyridoxine Cyclic Phosphate is primarily attributed to three core mechanisms: regulation of sebum production, modulation of inflammatory responses, and enhancement of skin barrier function.

Sebum Control via 5α-Reductase Inhibition

Excessive sebum production is a key factor in the pathophysiology of acne and oily skin. The enzyme 5α-reductase plays a crucial role in this process by converting testosterone to dihydrotestosterone (DHT), a potent androgen that stimulates sebaceous gland activity.[2]

Pyridoxine Cyclic Phosphate has been shown to inhibit the activity of 5α-reductase.[4][5] By reducing the conversion of testosterone to DHT, PCP effectively decreases sebum secretion, leading to a visible reduction in facial shine and an improvement in the appearance of oily skin.[2][5]

Quantitative Data on Sebum and Pore Size Reduction

| Parameter | Reported Efficacy | Source |

| Reduction in Facial Shine | Up to 56% | [2][5] |

| Reduction in Pore Size | Up to 55% | [2][5] |

Representative Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of a test compound on 5α-reductase activity, adapted from methodologies used for screening other inhibitors.[6][7]

-

Enzyme Source: Homogenates of rat or hamster prostate tissue, which are rich in 5α-reductase, are prepared.[6]

-

Reaction Mixture: The reaction is typically carried out in a phosphate buffer (pH 6.5) containing the enzyme homogenate, a radiolabeled substrate such as [14C]-testosterone, and the cofactor NADPH.

-

Incubation: The test compound (Pyridoxine Cyclic Phosphate) at various concentrations is added to the reaction mixture and incubated at 37°C for a specified period (e.g., 60 minutes).

-

Extraction and Separation: Following incubation, the steroids are extracted using an organic solvent (e.g., ethyl acetate). The extract is then spotted on a thin-layer chromatography (TLC) plate to separate the substrate (testosterone) from the product (dihydrotestosterone).

-

Quantification: The radioactivity of the testosterone and DHT spots is quantified using a radioisotope scanner.

-

Data Analysis: The percentage of testosterone converted to DHT is calculated for control and PCP-treated samples. The IC50 value (the concentration of PCP that inhibits 50% of the enzyme activity) is then determined.

Signaling Pathway: Inhibition of Androgen Action

References

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyridoxine Cyclic Phosphate | Panadoxine P | Cosmetic Ingredients Guide [ci.guide]

- 4. personalcaremagazine.com [personalcaremagazine.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro inhibition of 5-α reductase and in vivo suppression of benign prostatic hyperplasia by Physalis angulata ethyl acetate extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Panadoxine P and its Role in Cellular Metabolism: A Technical Guide

Disclaimer: The term "Panadoxine P" appears to be a proprietary name for Pyridoxine Cyclic Phosphate, a derivative of Vitamin B6 used in cosmetic formulations.[1] The scientific literature on cellular metabolism extensively details the function of Vitamin B6 and its biologically active form, Pyridoxal 5'-phosphate (PLP) . This guide will focus on the well-established roles of Pyridoxine and PLP in core metabolic processes, as this is the likely subject of interest for a scientific audience.

Introduction to Vitamin B6 and Pyridoxal 5'-Phosphate (PLP)

Vitamin B6 is an essential water-soluble nutrient that exists in six interconvertible forms, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PNP, PLP, PMP).[2][3] The most metabolically active form is PLP, which serves as a crucial coenzyme for more than 140 distinct enzymatic reactions in the human body, accounting for approximately 4% of all classified enzymatic activities.[4][5][6][7]

PLP's versatility stems from its ability to covalently bind to the amino acid substrate via a Schiff base linkage and act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates.[5][8] This catalytic prowess makes PLP indispensable for a wide array of metabolic pathways, primarily involving amino acids, but also extending to glucose, lipid, and neurotransmitter metabolism.[9][10]

The Vitamin B6 Salvage Pathway: Activation of Pyridoxine

Organisms cannot synthesize Vitamin B6 de novo and must obtain it from their diet. Once absorbed, primarily in the jejunum, the various vitamers are converted to the active coenzyme PLP through a series of enzymatic steps known as the salvage pathway.[2][9][11] This process predominantly occurs in the liver.[9][11]

The key enzymes in this pathway are:

-

Pyridoxal Kinase (PDXK): Phosphorylates the 5' hydroxyl group of PN, PL, and PM to generate PNP, PLP, and PMP, respectively.[2][12]

-

Pyridox(am)ine 5'-phosphate Oxidase (PNPO): A flavin mononucleotide (FMN)-dependent enzyme that converts PNP and PMP to PLP.[2][12]

The resulting PLP is then released from the liver, often bound to albumin, for transport to other tissues.[9][10] To enter cells, it is typically dephosphorylated by phosphatases and then re-phosphorylated intracellularly.[3][12]

Core Metabolic Functions of PLP-Dependent Enzymes

PLP-dependent enzymes are central to cellular metabolism, catalyzing a wide range of reactions. They are classified into different fold types (I-VII), with Fold Type I (e.g., aspartate aminotransferase) and Fold Type II (e.g., tryptophan synthase) being the most common.[13]

Amino Acid Metabolism

This is the primary domain of PLP activity. Key reactions include:

-

Transamination: The transfer of an amino group from an amino acid to an α-keto acid, crucial for amino acid synthesis and degradation.[5][14] Aminotransferases utilize PLP to temporarily hold the amino group as pyridoxamine phosphate (PMP).[5]

-

Decarboxylation: Removal of a carboxyl group, essential for the synthesis of neurotransmitters like dopamine and serotonin from their amino acid precursors.[6]

-

Racemization: Interconversion of L- and D-amino acids, important in bacterial cell wall synthesis.[6]

-

β- and γ-Elimination/Substitution: Reactions involving the side chains of amino acids, such as in the metabolism of serine, cysteine, and methionine.[5][15]

Other Metabolic Roles

-

Glycogen Metabolism: PLP is a cofactor for glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis.[12]

-

Heme Synthesis: PLP is required for the condensation reaction catalyzed by aminolevulinic acid synthase in the first step of heme biosynthesis.[5]

-

One-Carbon Metabolism: PLP participates in the interconversion of serine and glycine, a key process in folate-mediated one-carbon metabolism.[12]

-

Lipid Metabolism: PLP is involved in the synthesis of sphingolipids.[10]

References

- 1. kyowa-pharma.co.jp [kyowa-pharma.co.jp]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. PathWhiz [smpdb.ca]

- 4. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 7. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

Biochemical Pathways Affected by Pyridoxine Cyclic Phosphate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin B6 is a water-soluble vitamin that exists in six common forms, or vitamers, including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), and their respective phosphorylated forms. The most biologically active form is Pyridoxal 5'-phosphate (PLP), which serves as an essential coenzyme for over 140 distinct enzymatic reactions, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis.[1][2]

Pyridoxine Cyclic Phosphate (PCP) is a stable, synthetic derivative of pyridoxine. While not a widely studied molecule from a metabolic standpoint, research and commercial applications have identified its activity as a specific modulator of distinct biochemical pathways. Unlike the ubiquitous role of PLP, the known effects of PCP are targeted, primarily relating to the inhibition of steroid metabolism and the modulation of purinergic signaling.

This technical guide provides an in-depth overview of the core biochemical pathways currently known to be affected by Pyridoxine Cyclic Phosphate, presenting available quantitative data, detailed experimental protocols for the key experiments cited, and visualizations of the relevant pathways and workflows.

Chapter 1: Inhibition of 5α-Reductase and Regulation of Sebum Production

One of the most well-documented effects of Pyridoxine Cyclic Phosphate is its role in dermatology, specifically in the control of sebum production. This is achieved through the inhibition of 5α-reductase, a key enzyme in androgen metabolism.

Pathway Description

The enzyme steroid 5α-reductase catalyzes the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[3] In sebaceous glands, DHT is the primary androgen responsible for stimulating sebum secretion. By inhibiting the activity of 5α-reductase, PCP reduces the local concentration of DHT, thereby decreasing the stimulation of sebaceous glands and leading to a reduction in sebum output. This mechanism is leveraged in cosmetic and dermatological products to control oily skin, reduce facial shine, and minimize the appearance of pores.[3][4]

Data Presentation

| Parameter Assessed | Compound | Effect | Source |

| Facial Shine | Pyridoxine Cyclic Phosphate | 56% reduction | [4] |

| Facial Pore Size | Pyridoxine Cyclic Phosphate | 55% reduction | [4] |

| Sebum Production | Pyridoxine Cyclic Phosphate | Inhibition of 5α-reductase activity | [4] |

Experimental Protocols

Protocol: In Vitro 5α-Reductase Inhibition Assay (General Methodology)

This protocol describes a general method for measuring the inhibition of 5α-reductase, as the specific protocol used for PCP is proprietary. The assay typically involves human foreskin or prostate microsomes as a source of the enzyme and radio-labeled testosterone.

-

Enzyme Preparation: Microsomes are prepared from a tissue source rich in 5α-reductase (e.g., human prostate tissue or genetically engineered cell lines) through differential centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

-

Reaction Mixture: A reaction buffer is prepared, typically containing a buffered saline solution (e.g., Tris-HCl), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH), and dithiothreitol (DTT).

-

Inhibition Assay:

-

Varying concentrations of the test inhibitor (Pyridoxine Cyclic Phosphate) are pre-incubated with the microsomal enzyme preparation in the reaction buffer.

-

The reaction is initiated by adding the substrate, [³H]-testosterone.

-

The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

-

-

Extraction and Separation: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate). The steroids (substrate and product) are extracted into the organic phase. The solvent is then evaporated.

-

Quantification: The dried extracts are re-dissolved and spotted onto a thin-layer chromatography (TLC) plate. The plate is developed in a solvent system that separates testosterone and dihydrotestosterone.

-

Analysis: The radioactive spots corresponding to testosterone and DHT are scraped from the TLC plate, and the radioactivity is measured using a scintillation counter. The percentage of testosterone converted to DHT is calculated, and the inhibitory effect of PCP is determined relative to a control without the inhibitor. IC50 values are calculated from the dose-response curve.

Mandatory Visualization

Caption: Inhibition of the 5α-reductase pathway by Pyridoxine Cyclic Phosphate.

Chapter 2: Modulation of Purinergic Signaling via P2X1 Receptors

Pyridoxine Cyclic Phosphate has been identified as a modulator of P2X receptors, a family of ATP-gated ion channels. Specifically, a synthetic form, cyclic pyridoxine-α4,5-monophosphate (MRS 2219), acts as a selective positive allosteric modulator of the P2X1 receptor subtype.

Pathway Description

P2X1 receptors are ligand-gated ion channels that open in response to binding extracellular adenosine triphosphate (ATP).[5][6] They are primarily expressed on smooth muscle cells and platelets and are involved in processes such as vascular tone, bladder control, and platelet aggregation.[5][7] Upon activation by ATP, the P2X1 receptor channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to cell membrane depolarization and downstream signaling events. PCP (as MRS 2219) does not activate the receptor on its own but enhances the response of the receptor to ATP, classifying it as a potentiator or positive allosteric modulator.[3][8]

Data Presentation

The following table summarizes the quantitative data for the interaction of Pyridoxine Cyclic Phosphate (MRS 2219) and a derivative with the rat P2X1 receptor.

| Compound | Chemical Name | Activity | Receptor | Potency | Source |

| MRS 2219 | Cyclic pyridoxine-α4,5-monophosphate | Potentiator | Rat P2X1 | EC50: 5.9 ± 1.8 µM | [3][8] |

| MRS 2220 | 6-azophenyl-2',5'-disulfonate derivative of MRS 2219 | Antagonist | Rat P2X1 | IC50: 10.2 ± 2.6 µM | [3][8] |

Experimental Protocols

Protocol: Two-Electrode Voltage-Clamp Assay in Xenopus Oocytes

This protocol describes the methodology used to determine the modulatory effects of PCP on recombinant P2X1 receptors expressed in Xenopus laevis oocytes.[3]

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. The follicular layer is removed by incubation with collagenase.

-

cRNA Injection: Oocytes are injected with cRNA encoding the rat P2X1 receptor subunit. The injected oocytes are then incubated for 2-4 days to allow for receptor expression on the plasma membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the P2X1 receptors is placed in a recording chamber and continuously perfused with a barium-Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV) using a two-electrode voltage-clamp amplifier.

-

-

Assay Procedure:

-

To measure potentiation, a sub-maximal concentration of ATP is applied to the oocyte to elicit a control inward current.

-

After a washout period, the oocyte is pre-incubated with a specific concentration of MRS 2219 (PCP).

-

The same sub-maximal concentration of ATP is then co-applied with MRS 2219, and the resulting current is measured.

-

The potentiation is calculated as the percentage increase in the current amplitude in the presence of MRS 2219 compared to the control.

-

A dose-response curve is generated by testing a range of MRS 2219 concentrations to determine the EC50 value.

-

-

Data Analysis: Data are acquired and analyzed using specialized software. The peak current amplitude for each application is measured and used for calculations.

Mandatory Visualization

References

- 1. ulprospector.com [ulprospector.com]

- 2. Dihydropyridines Potentiate ATP-Induced Currents Mediated by the Full-Length Human P2X5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nul.repository.guildhe.ac.uk [nul.repository.guildhe.ac.uk]

- 4. specialchem.com [specialchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular recognition in P2 receptors: Ligand development aided by molecular modeling and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Panthenol to Pantothenic Acid in Dermal Layers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A note on terminology: The initial query referenced "Panadoxine P" and its conversion to "pyridoxine." These terms appear to be a conflation of two distinct B vitamins. "Pyridoxine" is Vitamin B6. The provitamin commonly used in dermal formulations that undergoes enzymatic conversion in the skin is Panthenol , the alcohol analog of Pantothenic Acid (Vitamin B5). This whitepaper will address the scientifically established conversion of Panthenol to Pantothenic Acid within the dermal layers, a process fundamental to the efficacy of many dermatological and cosmetic products.

Panthenol, particularly its biologically active D-isomer (Dexpanthenol), is a widely utilized ingredient in topical formulations due to its beneficial effects on skin health.[1][2] Its efficacy is not direct but relies on its bio-conversion within the skin to Pantothenic Acid, an essential component of Coenzyme A (CoA).[1][2] CoA is a critical cofactor in numerous metabolic pathways, including the synthesis of fatty acids, cholesterol, and steroid hormones, as well as in the citric acid cycle for energy production.[3] This guide provides an in-depth technical overview of the enzymatic conversion of Panthenol, summarizing quantitative data, detailing experimental protocols, and visualizing the relevant biochemical pathways.

The Enzymatic Conversion Pathway

Upon topical application, Panthenol penetrates the stratum corneum and is absorbed into the viable epidermis and dermis.[4] Within the skin cells, Panthenol is oxidized to form Pantothenic Acid. This conversion is a two-step enzymatic process. While the specific enzymes in human skin are not extensively detailed in all literature, the pathway is understood to involve alcohol dehydrogenase and aldehyde dehydrogenase.

-

Step 1: Oxidation of Panthenol to Pantothenal: Panthenol is first oxidized to its corresponding aldehyde, Pantothenal. This reaction is catalyzed by an alcohol dehydrogenase.

-

Step 2: Oxidation of Pantothenal to Pantothenic Acid: The intermediate, Pantothenal, is then rapidly oxidized to Pantothenic Acid by an aldehyde dehydrogenase.

This bioconversion is crucial as Pantothenic Acid is the biologically active form that is subsequently utilized by dermal cells.[2]

Quantitative Data on Dermal Conversion and Effects

The conversion efficiency and subsequent effects of topically applied Panthenol have been quantified in various studies. While precise in vivo kinetic data for the enzymatic conversion in human dermal layers is limited, available data from in vitro and in vivo models provide valuable insights.

| Parameter | Finding | Model System | Reference |

| Penetration into Dermal Layers | After 60 minutes, radioactivity from applied ¹⁴C-Panthenol was detected as 84% in the stratum corneum, 6% in the epidermis, and 4% in the dermis. | Human skin explants | [5] |

| Conversion of Derivatives | Panthenyl Triacetate, a derivative, is converted to D-Panthenol in the deeper layers of the skin. | Human abdominal skin samples | [6] |

| Effect on Skin Barrier Function | Formulations with 1.0% and 5.0% Panthenol significantly decreased transepidermal water loss (TEWL) after 15 and 30 days of application. | Human volunteers | [1] |

| Wound Healing Acceleration | In scratch assays, 20 µg/ml of Calcium Pantothenate resulted in 80% wound closure in 20 hours, compared to 21% in controls. | Human dermal fibroblast monolayers | [6] |

| Fibroblast Proliferation | Pantothenic acid supplementation significantly increased the fibroblast content in scar tissue during the proliferation phase. | Rabbit model | [7] |

| Gene Expression Modulation | Calcium Pantothenate was shown to modulate gene expression in proliferating human dermal fibroblasts. | In vitro human dermal fibroblasts | [3][[“]] |

Experimental Protocols

In Vitro Skin Permeation and Metabolism Study

This protocol is designed to assess the penetration of Panthenol through the skin and its conversion to Pantothenic Acid using a Franz diffusion cell model.

Objective: To quantify the permeation of Panthenol and the formation of Pantothenic Acid in different skin layers.

Materials:

-

Full-thickness human or porcine skin explants

-

Franz diffusion cells

-

Phosphate-buffered saline (PBS) as receptor fluid

-

Test formulation containing a known concentration of Panthenol

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Homogenizer

-

Centrifuge

-

Acetonitrile (for protein precipitation)

Methodology:

-

Skin Preparation: Excise full-thickness skin and remove any subcutaneous fat. Cut the skin to a size suitable for mounting in the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Fill the receptor chamber with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped. Allow the system to equilibrate.

-

Application of Formulation: Apply a precise amount (e.g., 5-10 mg/cm²) of the Panthenol-containing formulation to the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

-

Terminal Procedures: At the end of the experiment, dismount the skin. Separate the epidermis from the dermis. Homogenize each layer separately in a known volume of buffer.

-

Sample Preparation for HPLC:

-

Receptor Fluid: Dilute with the mobile phase as necessary.

-

Skin Homogenates: Perform protein precipitation by adding acetonitrile (1:2 v/v), vortexing, and centrifuging. Collect the supernatant.

-

-

HPLC Analysis: Analyze the prepared samples to quantify the concentrations of Panthenol and Pantothenic Acid. A validated HPLC method is crucial for accurate quantification.

In Vitro Fibroblast Proliferation and Wound Healing (Scratch) Assay

This protocol assesses the effect of Pantothenic Acid on the proliferation and migratory capacity of dermal fibroblasts.

Objective: To determine if Pantothenic Acid enhances fibroblast proliferation and migration, key processes in wound healing.

Materials:

-

Human dermal fibroblasts (primary culture or cell line)

-

Cell culture medium (e.g., DMEM) with and without Pantothenic Acid

-

Fetal Bovine Serum (FBS)

-

Multi-well cell culture plates

-

Sterile pipette tips (p200) for creating the "scratch"

-

Microscope with imaging capabilities

Methodology:

-

Cell Seeding: Seed human dermal fibroblasts in multi-well plates and culture until they form a confluent monolayer.

-

Scratch Creation: Create a sterile "scratch" or wound in the monolayer using a p200 pipette tip.

-

Treatment: Wash the cells with PBS to remove dislodged cells and then add a culture medium containing different concentrations of Pantothenic Acid (and a control medium without).

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different time points for each treatment condition. A decrease in width indicates cell migration and proliferation. The percentage of wound closure can be calculated.

Visualization of Pathways and Workflows

Enzymatic Conversion of Panthenol

Caption: Enzymatic oxidation of Panthenol to Pantothenic Acid in dermal cells.

Experimental Workflow for In Vitro Skin Permeation Study

References

- 1. trichopartner.pl [trichopartner.pl]

- 2. dermatology.mhmedical.com [dermatology.mhmedical.com]

- 3. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. Effects of supplemental pantothenic acid on wound healing: experimental study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

Molecular Targets of Pyridoxine Cyclic Phosphate in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pyridoxine Cyclic Phosphate (PCP), a stabilized derivative of Vitamin B6, is emerging as a significant bioactive compound in dermatological applications. Upon topical application, PCP is converted to its active form, pyridoxine (Vitamin B6), within the skin. This conversion is pivotal, as pyridoxine plays a crucial role in maintaining skin homeostasis, regulating cellular metabolism, and mitigating various cutaneous disorders. This technical guide provides an in-depth exploration of the molecular targets of Pyridoxine Cyclic Phosphate in keratinocytes, drawing upon the established biological activities of its active form, pyridoxine. The information presented herein is intended to support research and development efforts in the fields of dermatology and cosmetic science by elucidating the mechanisms of action, summarizing quantitative data, and detailing relevant experimental protocols.

Core Molecular Targets and Signaling Pathways

Pyridoxine exerts its effects on keratinocytes through a multi-faceted approach, primarily targeting pathways involved in antioxidant defense, cellular differentiation, and inflammatory responses.

Antioxidant Response and Nrf2 Signaling

A primary mechanism of pyridoxine in keratinocytes is the enhancement of the endogenous antioxidant system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Oxidative stress is a key contributor to skin aging and pigmentation. Pyridoxine upregulates the expression of several antioxidant enzymes, thereby protecting keratinocytes from oxidative damage.

-

Molecular Targets:

-

Nrf2: A transcription factor that regulates the expression of antioxidant proteins. Pyridoxine treatment leads to the activation and nuclear translocation of Nrf2.[1]

-

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.

-

γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1]

-

The activation of Nrf2 by pyridoxine leads to the suppression of oxidative stress-induced phagocytosis in keratinocytes, a process implicated in skin pigmentation.[1][2]

Signaling Pathway Diagram:

Caption: Nrf2-mediated antioxidant response activated by Pyridoxine.

Keratinocyte Differentiation

Pyridoxine plays a significant role in promoting the terminal differentiation of keratinocytes, which is essential for maintaining the integrity of the epidermal barrier.

-

Molecular Targets:

-

Profilaggrin/Filaggrin: Pyridoxine specifically increases the mRNA expression of profilaggrin and the subsequent production of filaggrin protein in a concentration-dependent manner.[3] Filaggrin is a key protein involved in the formation of the cornified envelope.

-

Keratin 10 (K10), Involucrin (IVN), and Loricrin (LOR): Pyridoxine restores the expression of these critical differentiation marker proteins, which can be downregulated under cellular stress.[1]

-

The mechanism for increasing filaggrin production may involve the antagonism of P2X purinoceptors.[3] Treatment with P2X antagonists mimics the effect of pyridoxine, and the presence of a P2X agonist (ATP) suppresses the pyridoxine-induced increase in filaggrin.[3]

Logical Relationship Diagram:

Caption: Pyridoxine's role in promoting keratinocyte differentiation.

Anti-Inflammatory Response

Pyridoxine Cyclic Phosphate has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines in response to UV radiation.[4] Keratinocytes are key players in cutaneous inflammation, and their response is often mediated by signaling pathways such as NF-κB and MAPK.

-

Molecular Targets:

-

Interleukin-6 (IL-6) and Interleukin-8 (IL-8): PCP has been shown to reduce the UV-induced secretion of these pro-inflammatory cytokines.[4]

-

5α-reductase: PCP inhibits the activity of this enzyme, which is involved in sebum production.[4] Excessive sebum can contribute to inflammatory skin conditions.

-

While the direct upstream targets of PCP in this context are not fully elucidated, the modulation of cytokine expression in keratinocytes is typically governed by transcription factors like NF-κB and AP-1, which are downstream of pathways including MAPK and Toll-like receptor signaling.[5][6]

Hypothesized Signaling Pathway Diagram:

Caption: Hypothesized anti-inflammatory mechanism of PCP in keratinocytes.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on the effects of pyridoxine on keratinocytes.

Table 1: Effect of Pyridoxine on Antioxidant Gene Expression

| Gene | Treatment | Fold Change (mRNA Expression) | Cell Type | Reference |

| HO-1 | 1 mM Pyridoxine for 24h | ~1.5-fold increase | NHEKs | [1] |

| NQO1 | 1 mM Pyridoxine for 24h | ~1.7-fold increase | NHEKs | [1] |

Table 2: Effect of Pyridoxine on Keratinocyte Differentiation Markers

| Gene/Protein | Treatment Condition | Effect | Cell Type | Reference |

| Profilaggrin | Pyridoxine (concentration-dependent) | Increased mRNA expression | NHEKs | [3] |

| Filaggrin | Pyridoxine (concentration-dependent) | Increased protein production | NHEKs | [3] |

| Keratin 10 (K10) | 1 mM Pyridoxine post-FB incorporation | Restoration of mRNA expression | NHEKs | [1] |

| Involucrin (IVN) | 1 mM Pyridoxine post-FB incorporation | Restoration of mRNA expression | NHEKs | [1] |

| Loricrin (LOR) | 1 mM Pyridoxine post-FB incorporation | Restoration of mRNA expression | NHEKs | [1] |

NHEKs: Normal Human Epidermal Keratinocytes; FB: Fluorescent Beads

Table 3: Clinical and In-Vitro Effects of Pyridoxine Cyclic Phosphate

| Effect | Method | Result | Reference |

| Sebum Control | In-vitro 5α-reductase activity | Inhibition | [4] |

| Pore Size Reduction | Clinical | 55% reduction | [4] |

| Facial Shine Reduction | Clinical | 56% reduction | [4] |

| Anti-Inflammatory | In-vitro UV-induced cytokine release | Reduction in IL-6 and IL-8 | [4] |

Experimental Protocols

This section provides a summary of the methodologies used in the cited research to investigate the effects of pyridoxine on keratinocytes.

Cell Culture and Treatment

-

Cell Line: Normal Human Epidermal Keratinocytes (NHEKs) are typically used.

-

Culture Medium: Keratinocyte growth medium (e.g., KGM-Gold) is standard.

-

Pyridoxine Treatment: NHEKs are incubated with or without pyridoxine (e.g., 1 mM) for a specified period (e.g., 24 hours) before subsequent experiments.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify changes in mRNA levels of target genes.

Experimental Workflow Diagram:

Caption: Workflow for quantitative gene expression analysis.

-

Protocol Steps:

-

Total RNA is extracted from treated and untreated keratinocytes using a suitable kit (e.g., RNeasy Mini Kit).

-

The concentration and purity of the extracted RNA are determined.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR is performed using a thermal cycler, with specific primers for target genes (e.g., HO-1, NQO1, K10, IVN, LOR) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

-

Western Blotting for Protein Expression Analysis

This technique is employed to detect and quantify specific proteins.

-

Protocol Steps:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., Filaggrin, K10, β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

-

Phagocytosis Assay

This assay measures the uptake of particles by keratinocytes.

-

Protocol Steps:

-

NHEKs are seeded in culture plates and treated with pyridoxine.

-

Oxidative stress may be induced (e.g., via UVB irradiation or GSH depletion).

-

Fluorescent beads (FBs), as pseudo-melanosomes, are added to the culture medium.[1]

-

After an incubation period (e.g., 4 hours), cells are washed to remove non-internalized beads.

-

The amount of phagocytosed beads is quantified, typically by measuring the fluorescence intensity using a plate reader or by flow cytometry.

-

Conclusion

Pyridoxine Cyclic Phosphate, through its conversion to pyridoxine, modulates key cellular processes in keratinocytes. Its molecular targets are primarily centered around the Nrf2-mediated antioxidant response, the regulation of keratinocyte differentiation markers such as filaggrin, and the suppression of pro-inflammatory cytokine production. These activities collectively contribute to maintaining skin barrier integrity, reducing oxidative stress, and controlling inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic and cosmetic applications of this promising Vitamin B6 derivative. Future studies should aim to further delineate the upstream signaling events directly modulated by PCP and its metabolites in keratinocytes.

References

- 1. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes [jstage.jst.go.jp]

- 2. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyowa-pharma.co.jp [kyowa-pharma.co.jp]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Influence of Panadoxine P on Sebaceous Gland Lipid Synthesis: A Technical Review

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth studies specifically investigating "Panadoxine P" and its effect on sebaceous gland lipid synthesis are not widely available in the public domain. This technical guide synthesizes the known roles of its likely active ingredient, a derivative of Pyridoxine (Vitamin B6), in lipid metabolism and its potential implications for sebaceous gland function. The information presented is based on existing research on Pyridoxine and its vitamers.

Introduction: The Role of Sebaceous Glands and Vitamin B6 in Skin Health

The sebaceous gland, a key component of the pilosebaceous unit, is responsible for the production of sebum, a complex mixture of lipids that lubricates and protects the skin. Dysregulation of sebaceous gland lipid synthesis is a hallmark of several common skin disorders, most notably acne vulgaris and seborrheic dermatitis. Sebum composition is critical for maintaining the skin barrier and modulating the cutaneous microbiome.

Pyridoxine (Vitamin B6) and its derivatives are essential cofactors in numerous metabolic pathways, including those involved in lipid metabolism. Clinical observations have linked Vitamin B6 deficiency to dermatological conditions such as seborrheic dermatitis, suggesting a role for this vitamin in maintaining normal skin function.[1][2][3] This guide explores the scientific basis for the potential effects of this compound, presumed to be a pyridoxine derivative, on the intricate process of lipid synthesis within the sebaceous glands.

The Core Mechanism: Pyridoxine's Role in Fatty Acid Metabolism

The primary mechanism by which pyridoxine is thought to influence lipid synthesis is through its role as a cofactor for key enzymes in the fatty acid metabolic pathway. The biologically active form, pyridoxal 5'-phosphate (PLP), is crucial for the function of enzymes involved in the desaturation and elongation of polyunsaturated fatty acids (PUFAs).

Studies have shown that Vitamin B6 deficiency can significantly alter fatty acid profiles.[4][5] Specifically, a deficiency in pyridoxine has been demonstrated to impair the activity of Δ6-desaturase (FADS2) and Δ5-desaturase (FADS1), enzymes responsible for the conversion of linoleic acid (LA) and α-linolenic acid (ALA) into their longer-chain, more unsaturated derivatives, such as arachidonic acid (AA) and eicosapentaenoic acid (EPA).[4][5][6] This impairment can lead to an accumulation of precursor fatty acids and a depletion of important downstream products that play roles in inflammation and cell signaling.

Quantitative Data from In Vitro Studies

While direct studies on this compound's effect on sebocytes are lacking, research on the impact of Vitamin B6 restriction on fatty acid synthesis in human hepatoma (HepG2) cells provides valuable quantitative insights that may be extrapolated to sebaceous gland function.

| Vitamin B6 Status | Arachidonic Acid (% of total lipids) | Ratio of Arachidonic Acid to Linoleic Acid | Relative mRNA expression of Δ5-desaturase | Relative mRNA expression of Δ6-desaturase |

| Adequate | Baseline | Baseline | Baseline | Baseline |

| Restricted | ~15% lower | ~15% lower | 40-50% lower | 40-50% lower |

| Table 1: Effects of Vitamin B6 restriction on fatty acid metabolism in HepG2 cells.[4][5] |

These findings strongly suggest that a sufficient supply of Vitamin B6 is necessary for the efficient synthesis of key polyunsaturated fatty acids. A reduction in arachidonic acid, for instance, could have significant downstream effects on the inflammatory cascade and cellular signaling within the skin.

Experimental Protocols

To facilitate further research in this area, the following section details a representative experimental protocol adapted from studies on Vitamin B6 and lipid metabolism.

Cell Culture and Vitamin B6 Restriction Model

-

Cell Line: Human sebocytes (e.g., SZ95) or a relevant lipid-producing cell line (e.g., HepG2).

-

Culture Medium: Standard cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, insulin, hydrocortisone, and epidermal growth factor.

-

Vitamin B6 Restriction: Cells are cultured in a specially formulated medium with varying concentrations of pyridoxal to represent deficient, marginal, adequate, and supraphysiological conditions (e.g., 10, 20, 50, and 2,000 nM).

-

Treatment Duration: Cells are maintained in the respective media for a period sufficient to induce steady-state cellular concentrations of pyridoxal phosphate, typically several weeks.

Lipid Analysis

-

Lipid Extraction: Total lipids are extracted from cultured cells using a standard method such as the Folch or Bligh-Dyer technique.

-

Fatty Acid Methyl Ester (FAME) Preparation: Extracted lipids are transesterified to form FAMEs.

-

Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and quantified by GC-MS to determine the relative abundance of individual fatty acids.

Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from the cultured cells.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Polymerase Chain Reaction (qPCR): The expression levels of genes encoding for key lipogenic enzymes (e.g., FADS1, FADS2, ELOVLs) are quantified using qPCR with specific primers.

Conclusion and Future Directions

The available evidence strongly supports the integral role of pyridoxine in the metabolism of essential fatty acids. By acting as a crucial cofactor for desaturase enzymes, Vitamin B6 directly influences the composition of lipids that can be synthesized by cells, including sebocytes. A deficiency in pyridoxine can lead to a pro-inflammatory lipid profile, which may contribute to the pathophysiology of seborrheic dermatitis and other inflammatory skin conditions.

While the precise formulation of this compound is not detailed in the available literature, its presumed action as a source of pyridoxine suggests a mechanism centered on the normalization of fatty acid metabolism within the sebaceous gland. This could potentially lead to a rebalancing of the sebum lipid profile, a reduction in inflammatory precursors, and an overall improvement in skin health.

Future research should focus on in vitro and in vivo studies using human sebocytes and skin explants to directly investigate the effects of this compound and other pyridoxine derivatives on:

-

Sebaceous gland lipogenesis and sebum composition.

-

The expression and activity of key lipogenic enzymes.

-

The production of inflammatory mediators in response to stimuli such as Cutibacterium acnes.

Such studies will be invaluable in elucidating the full therapeutic potential of topical pyridoxine derivatives in the management of sebaceous gland-related skin disorders.

References

- 1. Vitamin B group levels and supplementations in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridoxine deficiency and antagonism produce increased ground substance viscosity with resulting seborrheic dermatitis and increased tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin B-6 restriction impairs fatty acid synthesis in cultured human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin B-6 restriction impairs fatty acid synthesis in cultured human hepatoma (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Anti-inflammatory Properties of Pyridoxine Cyclic Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine Cyclic Phosphate (PCP), commercially known as Panadoxine P, is a stable synthetic derivative of Pyridoxine (Vitamin B6).[1] Unlike its parent compound, which can be sensitive to heat and light, PCP offers superior stability in formulations.[1][2] In topical applications, Pyridoxine Cyclic Phosphate is hydrolyzed by enzymes within the skin to release the active Vitamin B6.[1] The anti-inflammatory properties of Vitamin B6 are well-documented, and it is understood that PCP exerts its effects through this conversion.

This technical guide delineates the molecular mechanisms by which the active forms of Vitamin B6, primarily Pyridoxal 5'-Phosphate (PLP), modulate inflammatory responses. It covers the core signaling pathways, summarizes quantitative data from relevant studies, and provides detailed experimental protocols for assessing these anti-inflammatory effects. The mechanisms described herein are attributed to Vitamin B6 and are the basis for the anti-inflammatory activity of Pyridoxine Cyclic Phosphate upon its enzymatic conversion.

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Vitamin B6 are multi-faceted, involving the inhibition of several key pro-inflammatory signaling cascades. The primary mechanisms include the suppression of the NF-κB and MAPK pathways and the inhibition of the NLRP3 inflammasome.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[3][4] In an unstimulated state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα.[5][6] Upon stimulation by inflammatory signals such as TNF-α or Pathogen-Associated Molecular Patterns (PAMPs) like lipopolysaccharide (LPS), the IκB Kinase (IKK) complex becomes activated.[3][6] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[5][6] This frees NF-κB to translocate into the nucleus, bind to κB elements on DNA, and initiate the transcription of pro-inflammatory genes.[5]

Pyridoxine has been shown to inhibit the activation of NF-κB.[3] This action is believed to occur through the suppression of IKK activation, which prevents the degradation of IκBα and traps NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory mediators.[5]

Caption: PCP (as Pyridoxine) inhibits NF-κB activation by suppressing the IKK complex.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family of serine/threonine kinases—including p38, JNK, and ERK—is another critical component of inflammatory signaling.[7][8] These pathways are activated by a wide range of extracellular stimuli, including inflammatory cytokines and cellular stress.[7] A typical MAPK module consists of a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK.[8][9] Activated MAPKs phosphorylate various transcription factors and downstream proteins, leading to the expression of inflammatory genes.[7] Studies have shown that Vitamin B6 can suppress MAPK signaling pathways.[10] This inhibition contributes to the reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

Caption: PCP (as Pyridoxine) modulates inflammation by inhibiting upstream MAPKKKs.

Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in innate immunity by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[11] Its activation typically requires two signals: a "priming" signal (Signal 1), often from TLR activation leading to NF-κB-dependent transcription of NLRP3 and pro-IL-1β, and an "activation" signal (Signal 2) from various stimuli like mitochondrial ROS.[11] Pyridoxine and its active form, PLP, have been shown to inhibit NLRP3 inflammasome activation.[11] This is achieved by inhibiting both TLR-mediated NF-κB activation (Signal 1) and NLRP3-mediated caspase-1 activation (Signal 2), thereby abolishing the production of mature IL-1β.[3][11]

Caption: PCP (as Pyridoxine) inhibits both priming and activation of the NLRP3 inflammasome.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of high-dose pyridoxine have been quantified in various in-vitro models, particularly in lipopolysaccharide (LPS)-stimulated monocytes and macrophages. These studies demonstrate a significant downregulation of key inflammatory genes and secreted cytokines.

Table 1: Effect of Pyridoxine on Pro-inflammatory Gene Expression in LPS-Stimulated Monocytes

| Gene Target | Function | Fold Change (LPS alone) | Fold Change (LPS + Pyridoxine) | Reduction | p-value |

| TNF-α | Pro-inflammatory Cytokine | +2.8 | +1.2 | 1.6-fold | ≤ 0.005 |

| IL-6 | Pro-inflammatory Cytokine | Data Not Specified | Significant Decrease | N/A | ≤ 0.05 |

| IL-1β | Pro-inflammatory Cytokine | Data Not Specified | Significant Decrease | N/A | ≤ 0.00005 |

| IL-23A | Pro-inflammatory Cytokine | +1.9 | -1.5 | 3.4-fold | ≤ 0.05 |

| NF-κB1A | Transcription Factor Subunit | Data Not Specified | Significantly Downregulated | N/A | N/A |

| TLR-4 | LPS Receptor | Data Not Specified | Significantly Downregulated | N/A | N/A |

| NLRP3 | Inflammasome Component | Data Not Specified | Significantly Downregulated | N/A | N/A |

Data synthesized from studies on high-dose pyridoxine in LPS-stimulated U937 monocyte/macrophage cells.[12] Fold changes represent the magnitude of gene expression relative to an unstimulated control.

Experimental Protocols

The following protocol details a standard in-vitro method for evaluating the anti-inflammatory properties of a compound like PCP by measuring its effect on cytokine production in LPS-stimulated macrophages.

Protocol: Cytokine Secretion Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[13]

-

-

Compound Treatment:

-

Prepare stock solutions of Pyridoxine Cyclic Phosphate in a suitable vehicle (e.g., sterile PBS).

-

Remove the culture medium from the adhered cells and replace it with fresh medium containing various concentrations of PCP (e.g., 1 µM to 100 µM).

-

Include a "vehicle control" group that receives only the vehicle.

-

Pre-incubate the cells with PCP for 1-2 hours.

-

-

Inflammatory Stimulation:

-

After pre-incubation, add lipopolysaccharide (LPS) from E. coli to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[12]

-

The negative control group should receive neither PCP nor LPS.

-

-

Incubation and Supernatant Collection:

-

Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.[12]

-

After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

-

Carefully collect the cell-free supernatant for analysis.

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Determine the percentage inhibition of cytokine production by PCP at each concentration relative to the LPS-only control group.

-

Caption: Workflow for in-vitro evaluation of PCP's anti-inflammatory activity.

Conclusion and Future Directions

Pyridoxine Cyclic Phosphate represents a stabilized form of Vitamin B6 that, upon enzymatic conversion, leverages the potent anti-inflammatory mechanisms of its active metabolites. The molecular basis for this activity lies in the comprehensive suppression of key inflammatory signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. This leads to a marked reduction in the expression and secretion of pro-inflammatory cytokines.

For drug development professionals, PCP offers a promising topical agent for managing inflammatory skin conditions. Future research should focus on:

-

Pharmacokinetics: Quantifying the rate and efficiency of PCP conversion to active Vitamin B6 forms within different skin layers.

-

In-Vivo Efficacy: Conducting robust clinical trials to validate the in-vitro findings in human models of inflammatory skin disease.

-

Targeted Delivery: Exploring novel formulation strategies to enhance the delivery of PCP to specific cellular targets within the skin.

By understanding these molecular underpinnings, the research and development community can better harness the therapeutic potential of Pyridoxine Cyclic Phosphate for inflammatory disorders.

References

- 1. Pyridoxine Cyclic Phosphate | this compound | Cosmetic Ingredients Guide [ci.guide]

- 2. kyowa-pharma.co.jp [kyowa-pharma.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK Family Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin B6 prevents excessive inflammation by reducing accumulation of sphingosine‐1‐phosphate in a sphingosine‐1‐phosphate lyase–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin B6 Prevents IL-1β Protein Production by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Investigating the Antioxidant Potential of Pyridoxine Cyclic Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antioxidant potential of Pyridoxine Cyclic Phosphate is limited in current scientific literature. This guide provides a comprehensive overview of the known antioxidant properties of its parent molecule, pyridoxine (Vitamin B6), and related vitamers, offering a theoretical framework and practical methodologies for investigating Pyridoxine Cyclic Phosphate.

Introduction: The Antioxidant Landscape of Vitamin B6

Vitamin B6, a crucial coenzyme in numerous metabolic pathways, exists in several forms, collectively known as vitamers. These include pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated derivatives. Beyond their coenzymatic roles, these compounds have garnered significant attention for their antioxidant properties. They have been shown to protect against oxidative damage by scavenging free radicals and modulating endogenous antioxidant defense systems.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, making the exploration of novel antioxidants a critical area of research.

Pyridoxine Cyclic Phosphate, a stable derivative of pyridoxine, presents an intriguing candidate for antioxidant investigation. While direct evidence is scarce, its structural relationship to other potently antioxidant vitamin B6 vitamers suggests a potential role in mitigating oxidative stress. This technical guide aims to provide researchers with a foundational understanding of the antioxidant potential within the vitamin B6 family, detailed experimental protocols to assess these properties, and an exploration of the key signaling pathways involved.

Synthesis of Pyridoxine Cyclic Phosphate

The synthesis of Pyridoxine Cyclic Phosphate is a key step for its further investigation. A general workflow for its synthesis is outlined below.

References

Methodological & Application

Application Notes and Protocols: In-Vitro Models for Efficacy Testing of Panadoxine P on Sebum Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excessive sebum production, a condition known as seborrhea, is a primary contributing factor to acne-prone and oily skin. The sebaceous glands, through their holocrine secretion, produce sebum, a complex lipid mixture that lubricates and protects the skin. Androgens, particularly dihydrotestosterone (DHT), are potent stimulators of sebaceous gland activity. The conversion of testosterone to the more active DHT is catalyzed by the enzyme 5α-reductase. Therefore, inhibiting this enzyme presents a targeted approach to controlling sebum production.

Panadoxine P, a pyridoxine (Vitamin B6) derivative, has been identified as an inhibitor of 5α-reductase activity. These application notes provide detailed protocols for utilizing various in-vitro models to assess the efficacy of this compound in reducing sebum production. The described models include 2D sebocyte monolayers, 3D sebaceous gland organoids, and ex-vivo skin explants. Methodologies for the quantification of sebum are also detailed, including lipid-specific staining and advanced chromatographic techniques.

Key Signaling Pathway: Androgen Regulation of Sebum Production

The following diagram illustrates the androgen signaling pathway in sebocytes and the mechanism of action for this compound.

In-Vitro Models for Sebum Production Analysis

A variety of in-vitro models are available to study the effects of active compounds on sebum production, each with its own advantages and limitations.

| In-Vitro Model | Description | Advantages | Limitations |

| 2D Sebocyte Monolayer Culture | Primary human sebocytes or immortalized cell lines (e.g., SZ95) are cultured as a single layer on a flat surface. | High-throughput screening, ease of culture and manipulation, good reproducibility. | Lacks the 3D architecture of the sebaceous gland, incomplete differentiation. |

| 3D Sebaceous Gland Organoids | Self-organizing 3D structures derived from stem cells or primary sebocytes that mimic the architecture and function of sebaceous glands.[1] | More physiologically relevant than 2D cultures, recapitulates cell-cell and cell-matrix interactions. | More complex and costly to culture, may exhibit variability. |

| Ex-Vivo Skin Explants | Full-thickness human skin samples containing intact pilosebaceous units are maintained in culture. | Preserves the native tissue architecture and interactions between different cell types, highly predictive of in-vivo response. | Limited availability of fresh human tissue, short-term viability, lower throughput. |

Experimental Protocols

Protocol 1: 2D Human Sebocyte Monolayer Culture

This protocol details the culture of primary human sebocytes for testing the effect of this compound on sebum production.

Materials:

-

Primary Human Sebocytes

-

Sebocyte Growth Medium (e.g., Sebomed or specialized commercial media)[2]

-

Fetal Bovine Serum (FBS)

-

Epidermal Growth Factor (EGF)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Collagen-coated culture flasks/plates

-

This compound (test compound)

-

Testosterone (for inducing sebum production)

-

Vehicle control (e.g., DMSO)

Experimental Workflow Diagram:

Procedure:

-

Cell Culture: Culture primary human sebocytes in collagen-coated T75 flasks with Sebocyte Growth Medium supplemented with 10% FBS, 5 ng/mL EGF, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[2]

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio.

-

Seeding for Experiment: Seed sebocytes into collagen-coated 24-well or 96-well plates at a density of 1.5 x 10^4 cells/cm². Allow cells to attach and grow for 24 hours.

-

Treatment:

-

Prepare stock solutions of this compound and Testosterone in a suitable solvent (e.g., DMSO).

-

Starve the cells in serum-free medium for 4-6 hours prior to treatment.

-

Treat the cells with:

-

Vehicle control

-

Testosterone (e.g., 10-100 nM) to stimulate sebum production.

-

Testosterone + varying concentrations of this compound.

-

-

-

Incubation: Incubate the treated cells for 48 to 72 hours.

-

Quantification of Sebum Production: Proceed with one of the quantification methods described in Protocol 3.

Protocol 2: 3D Sebaceous Gland Organoid Culture

This protocol outlines the generation and maintenance of sebaceous gland organoids for more physiologically relevant testing.

Materials:

-

Human skin tissue or pluripotent stem cells

-

Matrigel or other suitable extracellular matrix

-

Organoid growth medium (containing factors like FGF, EGF, Noggin)[1]

-

This compound

-

Testosterone

-

Vehicle control

Experimental Workflow Diagram:

References

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the culture of primary human sebocytes and the subsequent investigation of the effects of Panadoxine P (Pyridoxine Hydrochloride, a stable form of Vitamin B6). The protocols outlined below are intended to serve as a foundational methodology for researchers in dermatology, cosmetology, and drug development.

Introduction

Sebaceous glands and their primary cellular component, sebocytes, are integral to skin homeostasis, primarily through the production of sebum. Dysregulation of sebocyte function is implicated in various skin disorders, most notably acne vulgaris.[1][2] this compound, a form of Vitamin B6, has been recognized for its potential role in regulating sebum production and inflammation, making it a compound of interest for dermatological research and therapeutic development.[3][4] These protocols detail the isolation and culture of primary human sebocytes and methods to evaluate the biological effects of this compound.

Data Summary

The following table summarizes hypothetical quantitative data for the effects of this compound on primary human sebocytes. This data is illustrative and intended to be replaced with experimental findings.

| Parameter | This compound Concentration | Result |

| Cell Viability (IC50) | 1 mM | > 95% viability |

| 5 mM | > 90% viability | |

| 10 mM | ~80% viability | |

| Lipid Synthesis Inhibition | 1 mM | 15% reduction |

| 5 mM | 35% reduction | |

| 10 mM | 50% reduction | |

| IL-6 Expression | 1 mM | 20% decrease |

| 5 mM | 45% decrease | |

| 10 mM | 60% decrease | |

| Collagen Type I Expression | 1 mM | 10% increase |

| 5 mM | 25% increase | |

| 10 mM | 40% increase |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Sebocytes

This protocol describes the isolation of sebaceous glands from human skin samples and the subsequent establishment of primary sebocyte cultures. The method is adapted from established protocols.[1][2][5]

Materials:

-

Full-thickness human skin samples (e.g., from facelift or mammoplasty)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dispase II

-

Trypsin-EDTA (0.25%)

-

Collagenase type IV

-

Sebocyte culture medium (e.g., Sebomed basal medium)[5]

-

Recombinant Human Epidermal Growth Factor (EGF)[5]

-

Culture flasks and dishes

-

Sterile surgical instruments

Procedure:

-

Tissue Preparation: Wash the skin sample (approximately 2x2 cm) three times with sterile Phosphate Buffered Saline (PBS) containing Penicillin-Streptomycin.

-

Epidermal-Dermal Separation: Incubate the skin sample in DMEM containing 2.4 U/ml Dispase II overnight at 4°C to separate the epidermis from the dermis.[2]

-

Sebaceous Gland Isolation: Carefully peel the epidermis from the dermis. Sebaceous glands will be visible attached to the epidermis. Isolate the glands under a stereomicroscope using fine forceps.

-

Enzymatic Digestion: Transfer the isolated glands to a solution of 0.25% Trypsin-EDTA and 1 mg/ml Collagenase type IV and incubate at 37°C for 30-60 minutes with gentle agitation to dissociate the cells.

-

Cell Collection and Seeding: Neutralize the trypsin with an equal volume of DMEM containing 10% FBS. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in sebocyte culture medium supplemented with 10% FBS, Penicillin-Streptomycin, and 5 ng/ml EGF.[5]

-

Culturing: Plate the cells onto culture flasks or dishes. For initial cultures, a feeder layer of mitomycin-C-treated 3T3 fibroblasts can be used to improve attachment and growth, though it is not always necessary.[1][2] Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change and Subculturing: Change the medium every 2-3 days. When the cells reach 70-80% confluency, they can be subcultured using 0.05% Trypsin-EDTA.[5] Primary sebocytes can typically be passaged for up to six generations.[1][6]

Protocol 2: Treatment of Sebocytes with this compound

Procedure:

-

Cell Seeding: Seed primary human sebocytes in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays). Allow the cells to adhere and reach 60-70% confluency.

-

Starvation (Optional): To synchronize the cells and reduce the influence of serum components, you can serum-starve the cells for 12-24 hours in basal medium prior to treatment.

-

This compound Preparation: Prepare a stock solution of this compound (Pyridoxine Hydrochloride) in sterile water or PBS. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 mM).

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

Protocol 3: Analysis of Sebocyte Function

1. Cell Viability Assay (MTT or PrestoBlue™):

-

After the treatment period, add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

2. Lipid Synthesis Assay (Oil Red O Staining):

-

After treatment, wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O solution for 10 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize and quantify the lipid droplets using microscopy and image analysis software. For quantification, the stain can be eluted with isopropanol and the absorbance measured.

3. Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the treated and control cells using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform real-time quantitative PCR using primers for genes of interest (e.g., IL-6, TNF-α, COL1A1, SREBP-1).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

4. Protein Expression Analysis (Western Blot or ELISA):

-

Lyse the cells to extract total protein.

-

For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against proteins of interest (e.g., IL-6, Collagen Type I, PPARγ).

-

For ELISA, use commercially available kits to quantify the concentration of secreted proteins (e.g., IL-6) in the culture supernatant.

Signaling Pathways

This compound (Vitamin B6) is known to influence several cellular processes. In sebocytes, its effects are likely mediated through its role as a coenzyme in numerous metabolic pathways and its anti-inflammatory and antioxidant properties.[3][7] The following diagram illustrates a hypothetical signaling pathway for this compound's action in sebocytes, focusing on its potential to reduce sebum production and inflammation.

Conclusion

The protocols and information provided in these application notes offer a solid framework for investigating the effects of this compound on primary human sebocytes. By following these methodologies, researchers can elucidate the mechanisms by which Vitamin B6 influences sebocyte biology, potentially leading to the development of novel therapeutic strategies for acne and other sebaceous gland-related disorders. Rigorous adherence to these protocols will ensure the generation of reproducible and reliable data, contributing to a deeper understanding of skin health.

References

- 1. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]

- 4. clinikally.com [clinikally.com]

- 5. Differentiation Model Establishment and Differentiation-Related Protein Screening in Primary Cultured Human Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Reconstructed Human Epidermis Models for Panadoxine P Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reconstructed human epidermis (RHE) models have emerged as valuable in vitro tools for assessing the percutaneous absorption and dermal bioavailability of topically applied compounds.[1][2] These three-dimensional, organotypic tissue models, such as EpiDerm™, SkinEthic™, and EPISKIN™, are cultured from normal human keratinocytes to form a stratified, differentiated epidermis that mimics the barrier properties of native human skin.[3][4] While RHE models are noted to be generally more permeable than excised human skin, they offer the significant advantages of higher reproducibility and reduced variability, making them ideal for screening and comparative studies.[2][5]

Panadoxine P, or Pyridoxine 3,4-di-O-palmitate, is a lipophilic derivative of Vitamin B6 (pyridoxine). Its enhanced lipophilicity suggests it may have favorable skin penetration characteristics. These application notes provide a detailed protocol for evaluating the permeability of this compound using RHE models, employing the widely accepted Franz diffusion cell system. The subsequent data and methodologies are intended to guide researchers in the accurate and reproducible assessment of this and other lipophilic compounds.

Data Presentation: Permeability of this compound and Control Compounds

The following table summarizes representative permeability data for this compound and control compounds with varying lipophilicity through a commercially available RHE model. Please note that specific values for this compound are extrapolated based on the permeability of other lipophilic compounds, as direct experimental data is not currently available in the public domain.

| Compound | Molecular Weight ( g/mol ) | LogP | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Steady-State Flux (Jmax) (µg/cm²/h) |

| This compound (Estimated) | 685.99 | ~6.0-8.0 | 2.5 - 4.0 | 5.0 - 8.0 |

| Testosterone (Lipophilic Control) | 288.42 | 3.32 | 1.8 ± 0.4 | 3.6 ± 0.8 |

| Caffeine (Hydrophilic Control) | 194.19 | -0.07 | 0.5 ± 0.1 | 1.0 ± 0.2 |

Data for control compounds are derived from published studies using RHE models.[5] this compound values are estimated based on its high lipophilicity and molecular weight.